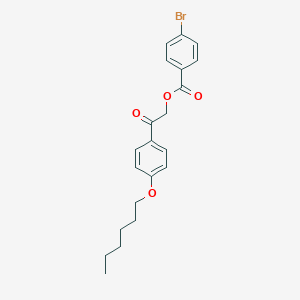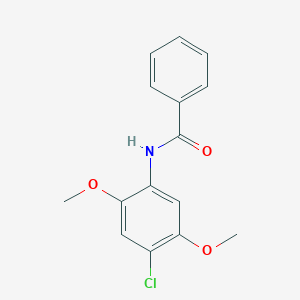
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine, also known as DBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cancer cells, fungi, and bacteria. This compound has been shown to inhibit the activity of enzymes such as chitinase, which is essential for the growth of fungi. This compound has also been found to inhibit the activity of proteins such as topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in different organisms. In cancer cells, this compound has been found to induce apoptosis, which is a programmed cell death process. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In fungi and bacteria, this compound has been found to inhibit the synthesis of cell walls, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine in lab experiments is its high potency and specificity. This compound has been shown to exhibit high selectivity towards cancer cells, fungi, and bacteria, making it a promising candidate for drug development. Another advantage of using this compound is its low toxicity towards normal cells, which reduces the risk of side effects.
However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its high cost of synthesis, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine. One direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the investigation of the mechanism of action of this compound at the molecular level, which can provide insights into its potential applications in medicine, agriculture, and material science. Additionally, the development of novel formulations of this compound that can improve its solubility and bioavailability can enhance its efficacy in vivo.
Métodos De Síntesis
The synthesis of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine involves the reaction of 2,4-dichlorobenzaldehyde with 4-fluoroaniline in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as a yellow crystalline solid. The yield of the synthesis process depends on various factors such as the reaction time, temperature, and the concentration of the reactants.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anticancer, antifungal, and antibacterial properties. This compound has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to inhibit the growth of various pathogenic fungi and bacteria such as Candida albicans and Staphylococcus aureus.
In agriculture, this compound has been studied for its potential use as a fungicide and insecticide. This compound has been found to be effective against various plant pathogens such as Fusarium oxysporum and Botrytis cinerea. This compound has also been shown to exhibit insecticidal properties against various insect pests such as the cotton bollworm and the diamondback moth.
In material science, this compound has been studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs). This compound has been found to exhibit good thermal stability and high photoluminescence efficiency, making it a promising material for OLEDs.
Propiedades
Fórmula molecular |
C13H8Cl2FN |
|---|---|
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl2FN/c14-10-2-1-9(13(15)7-10)8-17-12-5-3-11(16)4-6-12/h1-8H |
Clave InChI |
VZXFXPRRAFAHIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl)F |
SMILES canónico |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {4-[3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B274020.png)
![3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)
![2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274030.png)

![4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B274032.png)





![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)


